![molecular formula C21H21F3N2OS B12622674 4-({5-[(6-Methylpyridin-3-YL)oxy]pentyl}sulfanyl)-7-(trifluoromethyl)quinoline CAS No. 921609-79-2](/img/structure/B12622674.png)
4-({5-[(6-Methylpyridin-3-YL)oxy]pentyl}sulfanyl)-7-(trifluoromethyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({5-[(6-Methylpyridin-3-YL)oxy]pentyl}sulfanyl)-7-(trifluoromethyl)quinoline is a complex organic compound that belongs to the quinoline family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({5-[(6-Methylpyridin-3-YL)oxy]pentyl}sulfanyl)-7-(trifluoromethyl)quinoline typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common method involves the reaction of 2-chloroquinoline with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation with sodium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-({5-[(6-Methylpyridin-3-YL)oxy]pentyl}sulfanyl)-7-(trifluoromethyl)quinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.
Scientific Research Applications
4-({5-[(6-Methylpyridin-3-YL)oxy]pentyl}sulfanyl)-7-(trifluoromethyl)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Mechanism of Action
The mechanism of action of 4-({5-[(6-Methylpyridin-3-YL)oxy]pentyl}sulfanyl)-7-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a wide range of biological activities.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Camptothecin: A quinoline derivative with potent anticancer properties.
Uniqueness
4-({5-[(6-Methylpyridin-3-YL)oxy]pentyl}sulfanyl)-7-(trifluoromethyl)quinoline is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, for example, can enhance its metabolic stability and bioavailability compared to other quinoline derivatives .
Properties
CAS No. |
921609-79-2 |
|---|---|
Molecular Formula |
C21H21F3N2OS |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
4-[5-(6-methylpyridin-3-yl)oxypentylsulfanyl]-7-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C21H21F3N2OS/c1-15-5-7-17(14-26-15)27-11-3-2-4-12-28-20-9-10-25-19-13-16(21(22,23)24)6-8-18(19)20/h5-10,13-14H,2-4,11-12H2,1H3 |
InChI Key |
SESNGDGRODQVNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)OCCCCCSC2=C3C=CC(=CC3=NC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


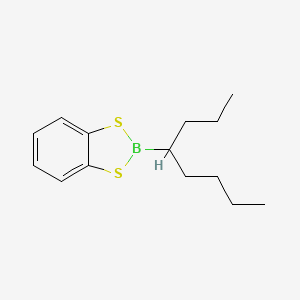
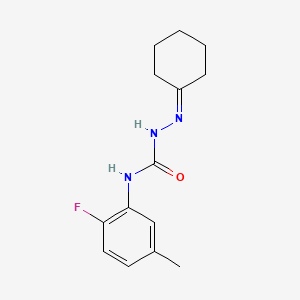
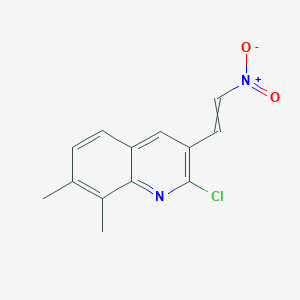
![3-Bromo-2-[(thiophen-3-yl)ethynyl]thiophene](/img/structure/B12622620.png)
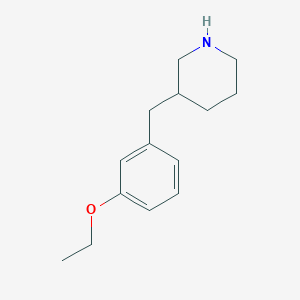
![N-(2-Aminophenyl)-4-[(7-methoxy-2H-indazol-2-yl)methyl]benzamide](/img/structure/B12622644.png)

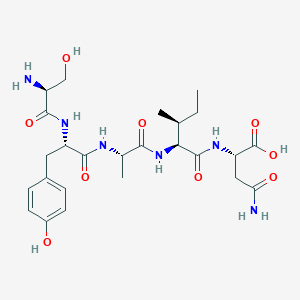
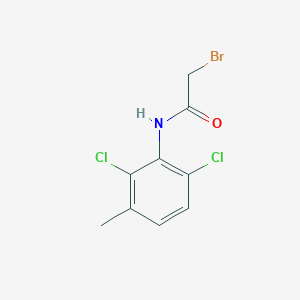
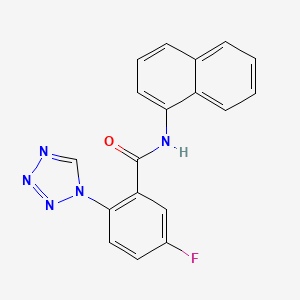
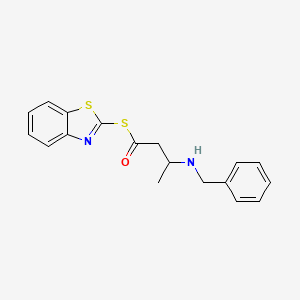


![2-(4-bromophenyl)-9-(4-fluorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B12622678.png)
